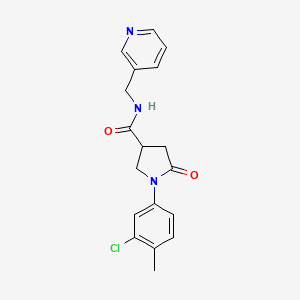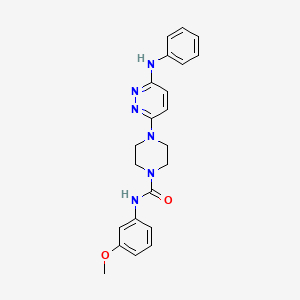
(3,4-dichlorobenzyl)(2-pyridinylmethyl)amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,4-dichlorobenzyl)(2-pyridinylmethyl)amine hydrochloride, also known as Cetrimonium Bromide, is a quaternary ammonium compound. This compound is commonly used as a surfactant and antiseptic agent in various industries, including pharmaceuticals, cosmetics, and textiles. It is a white crystalline powder that is soluble in water and ethanol.
Mecanismo De Acción
(3,4-dichlorobenzyl)(2-pyridinylmethyl)amine hydrochloride Bromide works by disrupting the cell membrane of microorganisms, leading to their death. It also has a detergent-like effect, which helps in the removal of dirt and oil from the skin and hair.
Biochemical and Physiological Effects:
This compound Bromide has been shown to have various biochemical and physiological effects. It has been found to be non-toxic and non-irritating to the skin and eyes. It also has a conditioning effect on the hair, making it softer and more manageable.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(3,4-dichlorobenzyl)(2-pyridinylmethyl)amine hydrochloride Bromide is widely used in laboratory experiments due to its antimicrobial properties. It is also relatively inexpensive and easy to obtain. However, its use is limited to in vitro experiments, and its effectiveness may vary depending on the type of microorganism being tested.
Direcciones Futuras
There are several future directions for the research on (3,4-dichlorobenzyl)(2-pyridinylmethyl)amine hydrochloride Bromide. One area of interest is its potential use as a therapeutic agent in the treatment of various skin and hair conditions. Another area of research is the development of more effective and safer antimicrobial agents based on the structure of this compound Bromide. Additionally, the use of this compound Bromide in combination with other compounds is an area of interest for future research.
Métodos De Síntesis
The synthesis of (3,4-dichlorobenzyl)(2-pyridinylmethyl)amine hydrochloride Bromide involves the reaction between 3,4-dichlorobenzylamine and 2-pyridinemethylamine in the presence of hydrochloric acid. The reaction takes place at a high temperature, and the resulting product is purified using recrystallization.
Aplicaciones Científicas De Investigación
(3,4-dichlorobenzyl)(2-pyridinylmethyl)amine hydrochloride Bromide has been extensively studied for its antimicrobial properties. It has been shown to be effective against a wide range of microorganisms, including bacteria, fungi, and viruses. It is also used as a preservative in various products, including cosmetics and pharmaceuticals.
Propiedades
IUPAC Name |
1-(3,4-dichlorophenyl)-N-(pyridin-2-ylmethyl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2N2.ClH/c14-12-5-4-10(7-13(12)15)8-16-9-11-3-1-2-6-17-11;/h1-7,16H,8-9H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHTPUBFAHYPUAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNCC2=CC(=C(C=C2)Cl)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![rel-(4aS,8aR)-1-[2-(methylamino)ethyl]-6-[3-(5-methyl-1H-tetrazol-1-yl)propanoyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5356058.png)



![7-(2-chloro-4-methylphenyl)-2-cyclohexylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5356086.png)
![(2-{1-[4-(1H-1,2,4-triazol-3-yl)benzoyl]-3-piperidinyl}ethyl)amine hydrochloride](/img/structure/B5356091.png)
![N-{[2-(2-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B5356099.png)
![2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-2-naphthylacetamide](/img/structure/B5356111.png)
![8-[(1,5-dimethyl-1H-indazol-3-yl)carbonyl]-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5356117.png)
![N-cyclopropyl-2-[1-(3-fluorobenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5356122.png)

![4-{(1S*,2R*)-2-[(2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)amino]-1-hydroxypropyl}phenol](/img/structure/B5356139.png)

![(3S*,4R*)-1-[(1-isopropyl-1H-imidazol-2-yl)methyl]-3-methoxypiperidin-4-amine](/img/structure/B5356149.png)
